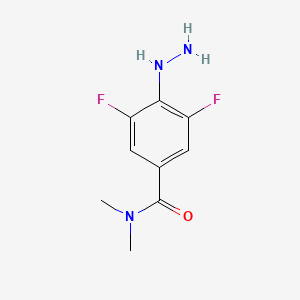
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK 1. It has been extensively studied for its potential use in cancer treatment. In
科学的研究の応用
Chemical Modifications and Synthesis
Research on N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine involves various chemical modifications and synthesis methods to enhance its properties and potential applications. For instance, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides have been studied to produce N,N′-diaryl ureas and amine salts (Fahmy et al., 1977). Additionally, the mono-N-amino salts of various phthalazines have been prepared by direct N-amination, indicating the compound's versatility in chemical reactions (Tamura et al., 1974).
Anticancer Activities
Notably, some derivatives of phthalazine, including 1-anilino-4-(arylsulfanylmethyl)phthalazines, have been synthesized and evaluated for anticancer activities. Specific analogues like 1-(3-chloro-4-fluoroanilino)-4-(3,4- difluorophenylthio-methyl)phthalazine have shown higher activity than cisplatin in in vitro cancer cell line tests, demonstrating the potential for therapeutic applications (Li et al., 2006).
Fungicidal Properties
Chlorothalonil derivatives with diphenyl amine structure, inspired by the backbone structure of fluazinam, have been studied for their fungicidal properties. Compounds with the electron-withdrawing group NO2 on the right phenyl ring, similar in structure to N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, have shown to enhance fungicidal activity. This suggests its potential in developing novel fungicides (Guan et al., 2013).
Material Properties and Synthesis
The compound's derivatives also find application in material sciences. For instance, the curing system of benzoxazine with amines, where commercially available amines are examined as nucleophilic hardeners for bis-benzoxazine monomers, reveals the compound's utility in improving thermosetting resins in terms of chemical structure, material properties, and processability (Sun et al., 2015).
Chromosome Differentiation in Genomics
In genomics, compounds like Fluram, similar in structure to N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, have been used on metaphase chromosomes of mice and humans, demonstrating effectiveness in differentiating chromosome regions and suggesting its use in chromosome banding and genomic studies (Cuéllar et al., 1991).
Fluorescent Sensing and Detection
The compound's derivatives are also used in fluorescent sensing and detection. For example, a benzothiadiazole-based fluorescent sensor for selective detection of oxalyl chloride and phosgene demonstrates the compound's potential in developing sensors for hazardous chemicals (Zhang et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the compound's structure is crucial in synthesizing selective dopamine D3 receptor ligands, indicating its significance in developing treatments for conditions related to dopamine receptors (Banala et al., 2011).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3/c21-17-11-14(9-10-18(17)23)24-20-16-4-2-1-3-15(16)19(25-26-20)12-5-7-13(22)8-6-12/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQPBCSTCJRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)
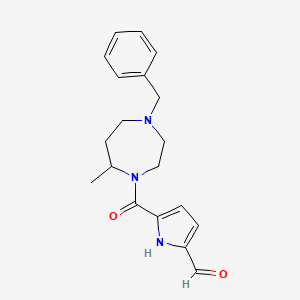
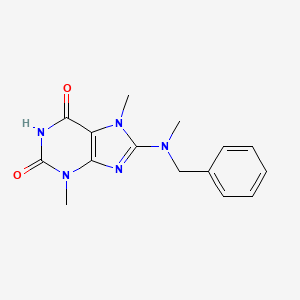

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)


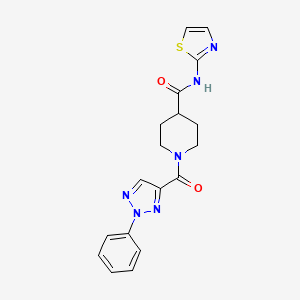
![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
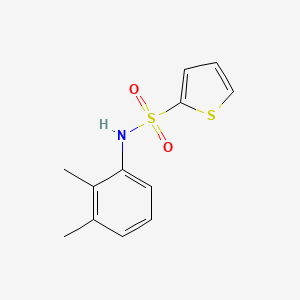
![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
